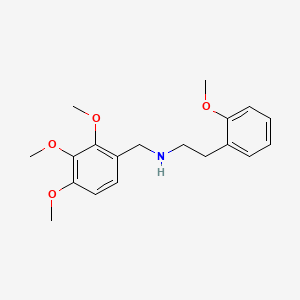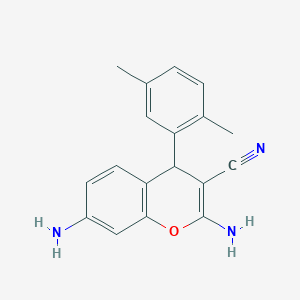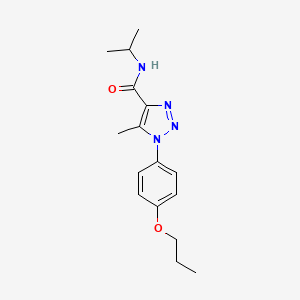![molecular formula C23H24N2O4S B4884989 2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4884989.png)
2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide, commonly known as NPA, is a synthetic compound that has been widely used in scientific research. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory.
Mécanisme D'action
NPA exerts its effects by binding to the 2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide receptor and blocking its activity. This receptor is involved in the regulation of synaptic plasticity, which is crucial for learning and memory. By blocking the 2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide receptor, NPA can prevent the formation of new memories and reduce the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
NPA has been shown to have a variety of biochemical and physiological effects. It can reduce the release of glutamate, an excitatory neurotransmitter that is involved in the development of chronic pain. Additionally, NPA can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This effect may contribute to the antidepressant and anxiolytic effects of NPA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NPA in lab experiments is its selectivity for the 2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide receptor. This allows researchers to study the specific effects of 2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide receptor blockade without affecting other neurotransmitter systems. However, NPA has a relatively short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on NPA. One area of interest is the development of more selective 2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide receptor antagonists that can target specific subunits of the receptor. Additionally, researchers are investigating the potential of NPA as a treatment for other conditions, such as epilepsy and neurodegenerative diseases. Finally, there is ongoing research into the mechanisms of action of NPA and its effects on synaptic plasticity.
Méthodes De Synthèse
The synthesis of NPA involves the reaction between 2-naphthol and N-(4-chlorobenzyl)-N-(1-piperidinylmethyl)amine, followed by the addition of acetic anhydride. The resulting product is then treated with sodium hydroxide to form the final compound.
Applications De Recherche Scientifique
NPA has been extensively used in scientific research to study the role of the 2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide receptor in various physiological and pathological conditions. It has been shown to be effective in treating depression, anxiety, and chronic pain. Additionally, NPA has been used to study the mechanisms of addiction and tolerance to drugs of abuse.
Propriétés
IUPAC Name |
2-naphthalen-2-yloxy-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c26-23(17-29-21-11-8-18-6-2-3-7-19(18)16-21)24-20-9-12-22(13-10-20)30(27,28)25-14-4-1-5-15-25/h2-3,6-13,16H,1,4-5,14-15,17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRWEHWFUYQUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-2-yloxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B4884913.png)
![N,N-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4884921.png)
![2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4884922.png)
![N-[2-(benzoylamino)benzoyl]tryptophan](/img/structure/B4884933.png)
![1-(hydroxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4884938.png)
![4-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-thiophenecarboxamide](/img/structure/B4884945.png)

![5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4884963.png)



![3-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-chlorobenzyl)propanamide](/img/structure/B4884997.png)

![N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B4885006.png)